Cas no 61033-94-1 (Benzamide, 3-iodo-5-nitro-)

Benzamide, 3-iodo-5-nitro- structure
Benzamide, 3-iodo-5-nitro- structure
商品名:Benzamide, 3-iodo-5-nitro-
CAS番号:61033-94-1
MF:C7H5N2O3I
メガワット:292.0302
CID:493935

Benzamide, 3-iodo-5-nitro- 化学的及び物理的性質

名前と識別子

    • Benzamide, 3-iodo-5-nitro-
    • 3-iodo-5-nitrobenzamide

計算された属性

  • せいみつぶんしりょう: 291.93405

じっけんとくせい

  • PSA: 86.23

Benzamide, 3-iodo-5-nitro- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A015002035-1g
3-Iodo-5-nitrobenzamide
61033-94-1 97%
1g
$1519.80 2023-09-01

Benzamide, 3-iodo-5-nitro- 関連文献

Benzamide, 3-iodo-5-nitro-に関する追加情報

Benzamide, 3-Iodo-5-Nitro: A Comprehensive Overview

Benzamide, 3-Iodo-5-Nitro (CAS No. 61033-94-1) is a chemical compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which includes a benzamide backbone with substituents at the 3 and 5 positions. The presence of an iodine atom at the 3 position and a nitro group at the 5 position imparts distinct chemical properties, making it a valuable compound for various applications.

The molecular formula of Benzamide, 3-Iodo-5-Nitro is C7H5INO2, and its molecular weight is approximately 268.07 g/mol. The compound exists as a crystalline solid under standard conditions, with a melting point of around 220°C. Its solubility in common solvents such as water and ethanol is moderate, which facilitates its use in various synthetic procedures.

Recent studies have highlighted the potential of Benzamide, 3-Iodo-5-Nitro in drug discovery and development. The nitro group at the 5 position is known to exhibit strong electron-withdrawing properties, which can influence the electronic characteristics of the molecule. This makes it a promising candidate for designing bioactive compounds with specific pharmacological activities. Researchers have explored its role in inhibiting certain enzymes and its potential as an anti-inflammatory agent.

In addition to its pharmacological applications, Benzamide, 3-Iodo-5-Nitro has found utility in materials science. The iodine substituent at the 3 position introduces unique optical and electronic properties to the molecule. These properties make it a suitable candidate for applications in organic electronics, such as in the development of light-emitting diodes (LEDs) and organic photovoltaic cells. Recent advancements in this area have demonstrated enhanced performance metrics when this compound is incorporated into device architectures.

The synthesis of Benzamide, 3-Iodo-5-Nitro typically involves multi-step organic reactions. One common approach involves the nitration of an appropriately substituted benzamide derivative followed by iodination at the desired position. The reaction conditions are carefully optimized to ensure high yields and purity of the final product. Researchers have also explored alternative synthetic routes using catalytic systems to improve efficiency and reduce environmental impact.

From an analytical standpoint, Benzamide, 3-Iodo-5-Nitro can be characterized using various spectroscopic techniques such as UV-Vis spectroscopy, infrared spectroscopy (IR), and nuclear magnetic resonance (NMR). These techniques provide insights into the molecular structure and functional groups present in the compound. High-resolution mass spectrometry (HRMS) is often employed to confirm the molecular formula and purity of the synthesized product.

In terms of stability, Benzamide, 3-Iodo-5-Nitro is generally stable under normal storage conditions but may degrade under harsh conditions such as prolonged exposure to light or high temperatures. Proper handling and storage procedures are recommended to maintain its integrity and ensure safe usage in research and industrial settings.

The versatility of Benzamide, 3-Iodo-5-Nitro lies in its ability to serve as a versatile building block in organic synthesis. Its functional groups allow for further derivatization to create more complex molecules with tailored properties. For instance, substitution reactions at the iodine position or modifications to the nitro group can lead to derivatives with enhanced bioactivity or electronic characteristics.

In conclusion, Benzamide, 3-Iodo-5-Nitro (CAS No. 61033-94-1) is a compound with significant potential across multiple disciplines due to its unique chemical structure and functional groups. Ongoing research continues to uncover new applications and improve synthetic methodologies for this valuable compound.

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